

Application Note: Quantitative Analysis of 5-Chloro-2,4-dimethoxyaniline

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Compound of Interest

Compound Name: 5-Chloro-2,4-dimethoxyaniline

Cat. No.: B146435

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Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of **5-Chloro-2,4-dimethoxyaniline**, a key intermediate in the synthesis of dyes and pharmaceutical agents.[1][2] The accurate determination of its purity and concentration is critical for ensuring final product quality, safety, and efficacy. This application note details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and a rapid UV-Visible Spectrophotometry method. Each protocol is presented with an emphasis on the causality behind experimental choices and is structured to be a self-validating system in accordance with international regulatory standards.

Introduction and Physicochemical Properties

5-Chloro-2,4-dimethoxyaniline (CAS No. 97-50-7) is an off-white crystalline powder with the molecular formula $C_8H_{10}ClNO_2$ and a molecular weight of 187.62 g/mol.[3][4][5] Its role as a precursor in various chemical syntheses necessitates stringent quality control.[5] Inconsistent purity can lead to the formation of unwanted side products, impacting the yield and safety profile of the final product. Therefore, validated, reliable, and accurate analytical methods are indispensable for its quantification in raw materials, in-process samples, and as a potential impurity.

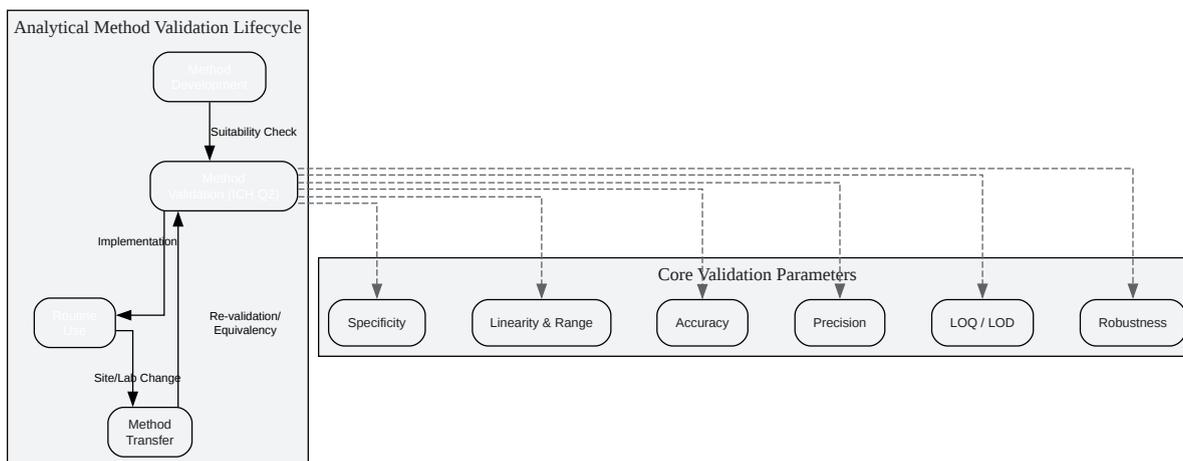
This guide is designed for researchers, quality control analysts, and drug development professionals, providing both the theoretical grounding and practical, step-by-step instructions

for method implementation and validation.

The Foundation: Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.^[6] All protocols described herein are designed to be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the global standard for the validation of analytical procedures.^{[7][8][9]} Key performance characteristics addressed for each method include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.^[10]
- **Linearity & Range:** The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
- **Accuracy:** The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
- **Precision:** The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.



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Figure 1: Core components of analytical method validation based on ICH guidelines.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the premier method for the quantification of non-volatile and thermally labile compounds, offering high resolution and sensitivity. A reverse-phase method is ideal for separating the moderately polar **5-Chloro-2,4-dimethoxyaniline** from potential non-polar or highly polar impurities.

Principle of Operation

The analyte is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). It travels through a column packed with a non-polar stationary phase (e.g., C18). Separation occurs based on the analyte's differential partitioning between the mobile and stationary phases. A more polar mobile phase will elute the analyte faster. Detection is achieved by measuring the absorbance of UV light at a specific wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

Instrumentation & Consumables:

- HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Analytical balance, volumetric flasks, pipettes.
- HPLC-grade Acetonitrile (MeCN) and Water.
- Formic acid (for MS-compatible method) or Phosphoric acid.[11]
- **5-Chloro-2,4-dimethoxyaniline** analytical standard (\geq 98% purity).[3]

Reagent Preparation:

- Mobile Phase A: HPLC-grade Water.
- Mobile Phase B: HPLC-grade Acetonitrile.
- Diluent: 50:50 (v/v) Acetonitrile/Water.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 25 mg of the analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Calibration Standards (1-100 μ g/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

Chromatographic Conditions:

Parameter	Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Standard reverse-phase column providing good retention and peak shape for aniline derivatives.
Mobile Phase	Gradient: 30% B to 80% B over 10 min	A gradient ensures efficient elution of the main peak while cleaning the column of late-eluting impurities.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure.
Injection Volume	10 µL	A small volume minimizes peak distortion while providing sufficient signal.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.

| Detector λ | 245 nm | Wavelength of strong UV absorbance for the dimethoxy-substituted aniline chromophore. |

Sample Preparation:

- Accurately weigh a sample containing an estimated 10 mg of **5-Chloro-2,4-dimethoxyaniline**.
- Transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

- Allow to cool to room temperature and dilute to volume with diluent. This yields a nominal concentration of 100 µg/mL.
- Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Validation Protocol & Data Analysis

- **Specificity:** Inject the diluent, a sample blank (matrix without analyte), and a spiked sample. The analyte peak should be well-resolved from any other peaks at its retention time.
- **Linearity:** Inject the calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r^2) should be ≥ 0.999 .
- **Accuracy:** Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery. Acceptance criteria are typically 98-102%.
- **Precision (Repeatability):** Perform six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) of the peak areas should be $\leq 2.0\%$.
- **Calculation:** The concentration of the analyte in the sample is determined using the linear regression equation derived from the calibration curve.

Figure 2: General experimental workflow for HPLC-UV quantification.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC is an excellent alternative, particularly for confirming identity and for analyzing samples where volatile or semi-volatile impurities are of concern.^{[12][13]} The use of a mass spectrometer detector provides unparalleled specificity through mass fragmentation patterns.

Principle of Operation

The sample, dissolved in a volatile solvent, is injected into a heated port where it is vaporized. A carrier gas (e.g., Helium) sweeps the vaporized sample onto a capillary column coated with a stationary phase. Separation is achieved based on the analytes' boiling points and interactions with the stationary phase. As components elute from the column, they enter the MS detector, where they are ionized (typically by electron ionization, EI) and fragmented. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for identification and quantification.

Experimental Protocol

Instrumentation & Consumables:

- GC system with a split/splitless injector, coupled to a Mass Spectrometer.
- Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).[14]
- High-purity Helium (carrier gas).
- GC vials with septa.
- Analytical-grade Acetone or Ethyl Acetate.
- **5-Chloro-2,4-dimethoxyaniline** analytical standard.

Reagent Preparation:

- Solvent: Acetone.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 25 mg of the standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetone.
- Calibration Standards (0.5-50 μ g/mL): Prepare calibration standards by serially diluting the stock solution with Acetone. The concentration range is typically lower for GC-MS due to higher sensitivity.

GC-MS Conditions:

Parameter	Setting	Rationale
Column	DB-5ms, 30m x 0.25mm, 0.25µm	A non-polar 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of semi-volatile compounds.
Carrier Gas	Helium, 1.2 mL/min (constant flow)	Inert gas standard for MS applications.
Injector Temp.	250 °C	Ensures rapid and complete vaporization of the analyte.
Injection Mode	Splitless (1 µL)	Maximizes analyte transfer to the column for trace-level analysis.
Oven Program	100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)	The temperature program separates the analyte from solvent and lower/higher boiling impurities.
MS Ion Source	Electron Ionization (EI) at 70 eV	Standard ionization energy that produces reproducible fragmentation patterns.
MS Mode	Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification.	Scan mode confirms identity. SIM mode enhances sensitivity by monitoring only characteristic ions.
Quantifier Ion	m/z 187 (M ⁺)	The molecular ion is often the most abundant and specific for quantification.

| Qualifier Ions | m/z 172, 144 | Secondary ions used to confirm identity and peak purity. |

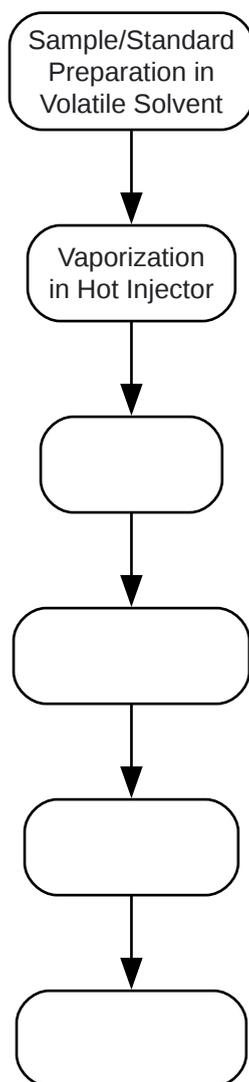
Sample Preparation:

- Accurately weigh a sample containing an estimated 5 mg of **5-Chloro-2,4-dimethoxyaniline**.
- Transfer to a 100 mL volumetric flask and dilute to volume with Acetone.
- Further dilute 1.0 mL of this solution to 10.0 mL with Acetone to achieve a final nominal concentration of 5 µg/mL.
- Transfer an aliquot to a GC vial.

Validation Protocol & Data Analysis

The validation approach is similar to HPLC.

- **Specificity:** In Scan mode, the mass spectrum of the analyte peak in a sample must match that of the reference standard. In SIM mode, the ratio of qualifier to quantifier ions must be consistent between standards and samples.
- **Linearity, Accuracy, Precision:** Follow the same principles as for HPLC, using the peak area of the quantifier ion (m/z 187) for calculations. %RSD limits for precision are often $\leq 5\%$ for GC-MS.
- **Calculation:** The concentration is determined from the calibration curve of peak area vs. concentration.



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Figure 3: Key stages in the GC-MS analytical workflow.

Method 3: UV-Visible Spectrophotometry

This method is a rapid, simple, and cost-effective technique for quantifying **5-Chloro-2,4-dimethoxyaniline** in pure form or in simple matrices where interfering substances are absent. Its primary limitation is a lack of specificity compared to chromatographic methods.

Principle of Operation

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the

light through the solution. By measuring the absorbance of a sample at the wavelength of maximum absorbance (λ_{max}), its concentration can be determined by comparison to a calibration curve prepared from pure standards.[15]

Experimental Protocol

Instrumentation & Consumables:

- Double-beam UV-Visible Spectrophotometer.
- Matched 1 cm quartz cuvettes.
- Analytical balance, volumetric flasks, pipettes.
- Spectroscopic grade Ethanol or Methanol.
- **5-Chloro-2,4-dimethoxyaniline** analytical standard.

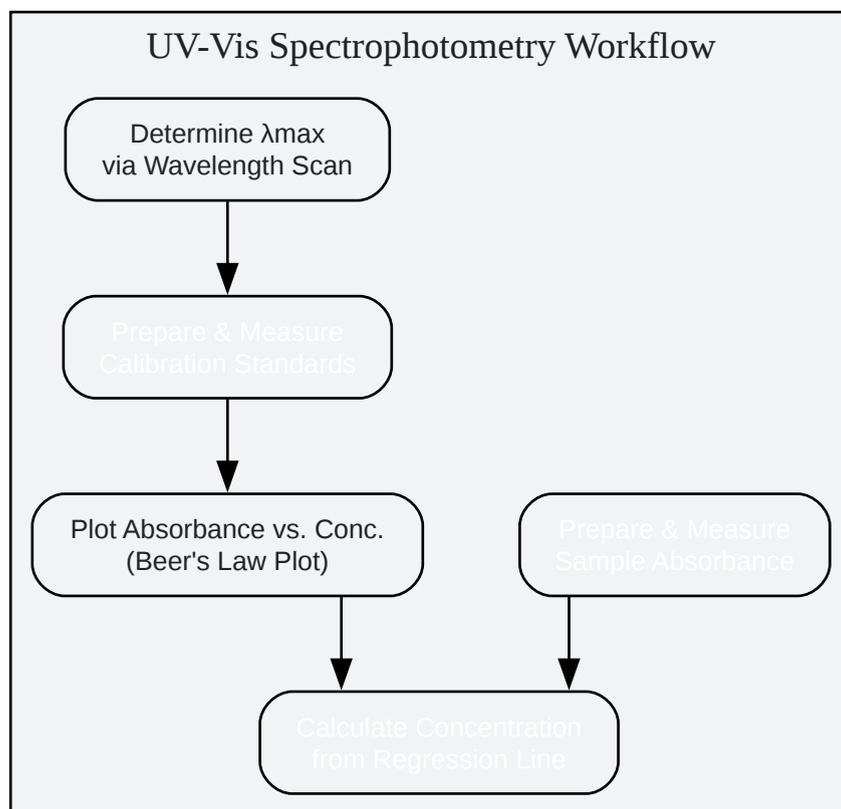
Methodology:

- Determine λ_{max} :
 - Prepare a ~ 10 $\mu\text{g/mL}$ solution of the standard in Ethanol.
 - Scan the solution from 400 nm to 200 nm against an Ethanol blank.
 - Identify the wavelength of maximum absorbance (λ_{max}), expected to be around 245-255 nm.[15]
- Prepare Calibration Standards:
 - Prepare a 100 $\mu\text{g/mL}$ stock solution of the standard in Ethanol.
 - From the stock, prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 $\mu\text{g/mL}$) in 10 mL volumetric flasks, diluting with Ethanol.
- Construct Calibration Curve:
 - Set the spectrophotometer to λ_{max} .

- Zero the instrument using an Ethanol blank.
- Measure the absorbance of each calibration standard in triplicate.
- Plot the average absorbance versus concentration. The resulting graph should be linear with an $r^2 \geq 0.998$.
- Sample Preparation & Analysis:
 - Prepare a sample solution in Ethanol with an expected concentration falling within the calibration range (e.g., ~8 $\mu\text{g/mL}$).
 - Measure its absorbance and determine the concentration from the calibration curve's linear regression equation ($y = mx + c$, where y is absorbance and x is concentration).

Validation Protocol & Data Analysis

- Specificity: This is the critical validation parameter. The method's specificity can be inferred by analyzing a placebo or sample matrix. A negligible absorbance reading for the blank indicates the method may be suitable. If interferences are present, this method is not appropriate.
- Linearity, Accuracy, Precision: Follow the same principles as for HPLC, using absorbance values instead of peak areas.



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Figure 4: Protocol for quantification using UV-Visible spectrophotometry.

Summary of Method Performance

The choice of analytical method depends on the specific application, required sensitivity, and available instrumentation. The following table provides a comparative summary of the expected performance characteristics for the described methods.

Parameter	HPLC-UV	GC-MS (SIM Mode)	UV-Visible Spectrophotometry
Specificity	High (based on retention time & UV spectrum)	Very High (based on retention time & mass spectrum)	Low (prone to interference from UV-absorbing impurities)
Typical LOQ	~0.5 µg/mL	~0.1 µg/mL	~1 µg/mL
Linearity (r ²)	≥ 0.999	≥ 0.999	≥ 0.998
Precision (%RSD)	≤ 2.0%	≤ 5.0%	≤ 2.0%
Primary Use Case	Routine QC, purity/assay testing, stability studies	Impurity identification, trace analysis, confirmation	Rapid quantification of pure substance or simple mixtures

Conclusion

This application note provides three distinct, validated methodologies for the quantification of **5-Chloro-2,4-dimethoxyaniline**.

- HPLC-UV stands as the most versatile and robust method for routine quality control, offering an excellent balance of specificity, precision, and accuracy.
- GC-MS provides the highest level of confidence for identity confirmation and is superior for trace-level quantification, making it ideal for impurity profiling or environmental analysis.
- UV-Visible Spectrophotometry serves as a valuable tool for rapid, high-throughput analysis where the sample matrix is simple and free of interfering substances.

Each protocol is grounded in the principles of the ICH Q2(R1) guideline, ensuring that the generated data is reliable, reproducible, and suitable for regulatory scrutiny. The selection of the appropriate method should be based on a thorough evaluation of the analytical requirements, including the sample matrix, required sensitivity, and the need for structural confirmation.

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